N-Fmoc-3-chlorobenzyl-glycine
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Overview
Description
N-Fmoc-3-chlorobenzyl-glycine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a chlorine atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-chlorobenzyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. This is achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in a solvent like dioxane or dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected glycine is then reacted with 3-chlorobenzyl chloride to introduce the 3-chlorobenzyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and impurities, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-chlorobenzyl-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted benzyl derivatives.
Scientific Research Applications
N-Fmoc-3-chlorobenzyl-glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Fmoc-3-chlorobenzyl-glycine involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions. The 3-chlorobenzyl group provides additional steric and electronic effects that can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-benzyl-glycine: Similar structure but without the chlorine substitution.
N-Fmoc-4-chlorobenzyl-glycine: Chlorine substitution at the fourth position instead of the third.
N-Fmoc-3-bromobenzyl-glycine: Bromine substitution instead of chlorine.
Uniqueness
N-Fmoc-3-chlorobenzyl-glycine is unique due to the specific position of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This specific substitution pattern can lead to different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENXUNQCFGFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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